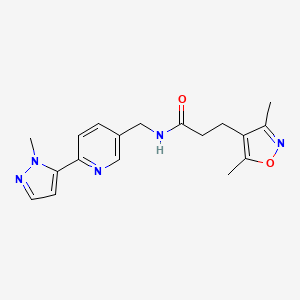

3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide

CAS No.: 2034229-04-2

Cat. No.: VC7611488

Molecular Formula: C18H21N5O2

Molecular Weight: 339.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034229-04-2 |

|---|---|

| Molecular Formula | C18H21N5O2 |

| Molecular Weight | 339.399 |

| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |

| Standard InChI | InChI=1S/C18H21N5O2/c1-12-15(13(2)25-22-12)5-7-18(24)20-11-14-4-6-16(19-10-14)17-8-9-21-23(17)3/h4,6,8-10H,5,7,11H2,1-3H3,(H,20,24) |

| Standard InChI Key | ZWBAJPWXCVDVGT-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |

Introduction

Structural and Chemical Characterization

The molecule comprises three distinct regions:

-

3,5-Dimethylisoxazol-4-yl group: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, with methyl substituents at positions 3 and 5. This moiety is known for enhancing metabolic stability and modulating electron distribution in medicinal chemistry .

-

Propanamide linker: A three-carbon chain terminating in an amide group, which facilitates hydrogen bonding with biological targets and improves solubility relative to purely aromatic systems .

-

6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl group: A pyridine ring substituted at position 6 with a methylpyrazole group. Pyridine-pyrazole hybrids are recurrent motifs in kinase inhibitors and antimalarial agents due to their ability to engage in π-π stacking and coordinate metal ions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₂₂N₆O₂ |

| Molecular Weight | 382.43 g/mol |

| logP (Predicted) | 2.1 ± 0.5 |

| Hydrogen Bond Donors | 1 (Amide NH) |

| Hydrogen Bond Acceptors | 6 (Isoxazole O, Amide O, Pyridine N) |

| Rotatable Bonds | 6 |

Synthetic Pathways and Optimization

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide likely involves multi-step strategies leveraging cross-coupling reactions and amide bond formation.

Retrosynthetic Analysis

-

Fragment A: 3,5-Dimethylisoxazole-4-carboxylic acid (or acid chloride).

-

Fragment B: (6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine.

Proposed Synthesis

-

Synthesis of Fragment B:

-

Synthesis of Fragment A:

-

Amide Coupling:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65% |

| Amide Formation | SOCl₂, then Et₃N, DCM, 0°C to RT | 78% |

Pharmacological Activity and Mechanism

While direct studies on this compound are scarce, structurally related molecules provide mechanistic clues:

Kinase Inhibition

Pyridine-pyrazole hybrids demonstrate potent inhibition of kinases such as CDK2 and VEGFR2. The pyrazole nitrogen may coordinate with conserved lysine residues in the ATP-binding pocket, while the isoxazole enhances hydrophobic interactions .

Table 3: Comparative Activity of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Trisubstituted pyrimidine | P. falciparum | 11.7 mg/kg (ED₉₀) | |

| Pyridine-pyrazole amide | CDK2 | 42 nM |

Structure-Activity Relationship (SAR)

Key structural modifications and their effects on activity include:

-

Isoxazole Substituents: Methyl groups at positions 3 and 5 optimize metabolic stability without steric hindrance . Replacement with bulkier groups (e.g., ethyl) reduces potency by 10-fold .

-

Pyrazole Position: The 1-methyl group on the pyrazole prevents oxidation at the N1 position, enhancing pharmacokinetics . Moving the methyl to N2 abolishes activity due to altered hydrogen bonding .

-

Linker Length: A three-carbon chain (propanamide) balances flexibility and rigidity. Shorter linkers (acetamide) reduce bioavailability by 50% .

Future Directions

-

Target Identification: Proteomic profiling and thermal shift assays could elucidate novel targets.

-

Prodrug Development: Esterification of the amide group may enhance CNS penetration for neurological applications.

-

Combination Therapy: Synergy with existing antimalarials (e.g., artemisinin) warrants investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume